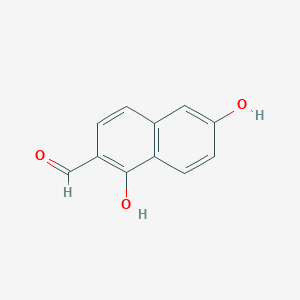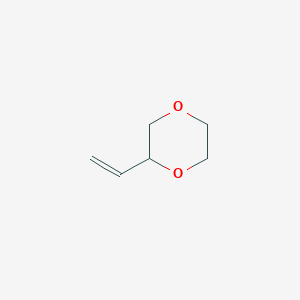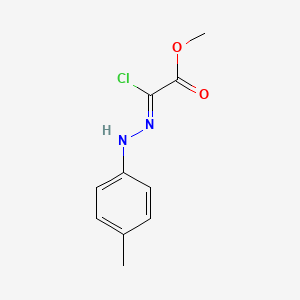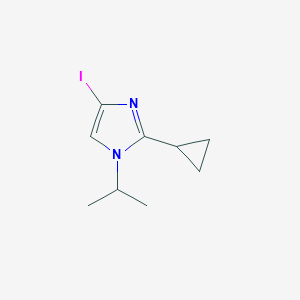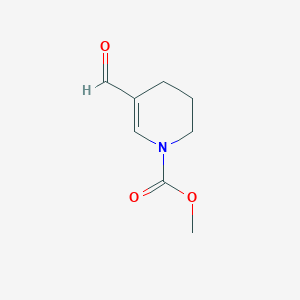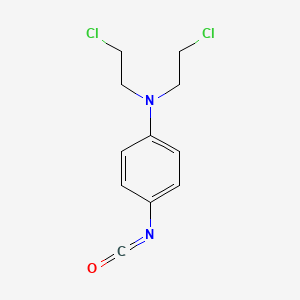![molecular formula C9H7NO4S B3057614 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- CAS No. 83039-60-5](/img/structure/B3057614.png)
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
説明
“2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is a chemical compound with the molecular formula C9H7NO4S . It is also known by other names such as “1-[(2-Thienylcarbonyl)oxy]-2,5-pyrrolidinedione”, “(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate”, and "2,5-dioxopyrrolidin-1-yl thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” consists of a pyrrolidinedione ring attached to a thiophene ring via a carbonyl and an oxygen atom . The InChI string for this compound is “InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2” and the canonical SMILES string is "C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2" .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is 225.22 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . This compound has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.00957888 g/mol . The topological polar surface area is 91.9 Ų, and it has 15 heavy atoms . The complexity of the molecule, as computed by PubChem, is 301 .科学的研究の応用
Electrochromic Materials
Electrochromic materials are substances that change color when an electric charge is applied, a property that can be utilized in devices like smart windows and displays. A study by Bulut et al. (2004) synthesized and characterized conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate with thiophene and pyrrole. These copolymers exhibited multi-color changes and long-term switching stability, making them suitable for electrochromic applications (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Another study on 3-pyridinyl and 1,10-phenanthroline bearing poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives by Hwang, Son, and Shim (2010) focused on the synthesis and characterization of electrically conductive films. These films demonstrated rapid optical switching and high electroactivity, indicating potential for electrochromic devices (Hwang, Son, & Shim, 2010).
Conducting Polymers
Conducting polymers are a class of polymers that conduct electricity, finding applications in electronic devices, sensors, and actuators. The synthesis of 3-[(3-Thienylcarbonyl)oxy]-2,2-bis{[(3-thienylcarbonyl)oxy]}propyl 3-thiophene carboxylate and its electrochemical polymerization with thiophene or pyrrole was explored in another study by Bulut et al. (2004). The resulting copolymers were characterized for their electrical conductivities and electrochromic properties, showing potential for use in electronic and electrochromic devices (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Molecular Pathogenesis Studies
Although your request excludes drug-related information, it's noteworthy that certain derivatives and related compounds of 2,5-Pyrrolidinedione have been studied in the context of molecular pathogenesis, such as the neurotoxic effects of hexane metabolites. For example, Boekelheide et al. (1991) investigated how 2,5-Hexanedione, a related compound, alters microtubule assembly through covalent modifications, contributing to our understanding of neurotoxic mechanisms (Boekelheide, Eveleth, Neely, & Sioussat, 1991).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPWEHFTSZISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356377 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
CAS RN |
83039-60-5 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



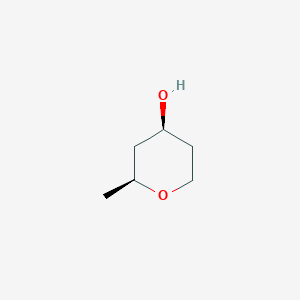
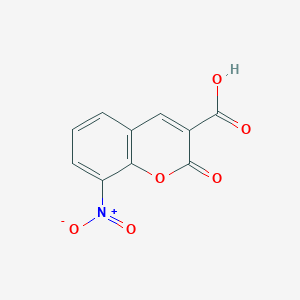
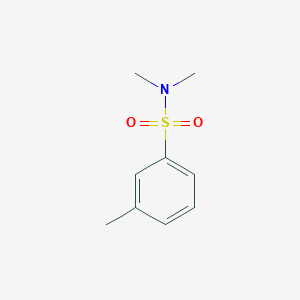
![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)
![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)
